![molecular formula C8H12N2O B1421624 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-one CAS No. 138536-17-1](/img/structure/B1421624.png)
2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-one
Overview
Description
“2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-one” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis
Imidazole is a planar, five-membered heteroaromatic molecule with 3C and 2N atom in 1 and 3 positions . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Chemical Reactions Analysis
Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . It is highly stable to thermal, acid, base, oxidation, and reduction conditions .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The molecular weight of “2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-one” is 138.17 g/mol .Scientific Research Applications
I have conducted a search on the scientific research applications of imidazole derivatives, which are closely related to 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-one. Below are six unique applications organized into separate sections:
Antibacterial and Antiparasitic Agents
Imidazole derivatives serve as raw materials for the synthesis of nitroimidazole antibiotics, which are effective against anaerobic bacterial and parasitic infections .
Antimicrobial Potential
Specific imidazole derivatives have shown promising antimicrobial properties, which could be useful in developing new antimicrobial agents .
Anti-HIV Research
Indole derivatives, which share a common structure with imidazoles, have been studied for their potential as anti-HIV agents through molecular docking studies .
Coordination Chemistry
Imidazoles act as ligands in coordination chemistry, forming complexes with metals that can have various applications .
Epoxy Resin Hardener
These compounds are used as hardeners or accelerators for epoxy resins, which are widely used in industrial applications .
Textile Dye Auxiliary Agent
Imidazole derivatives can serve as auxiliary agents for textile dyes, enhancing the dyeing process .
Future Directions
properties
IUPAC Name |
2-methyl-1-(1-methylimidazol-2-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6(2)7(11)8-9-4-5-10(8)3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUIMDUAQDVPCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=NC=CN1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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